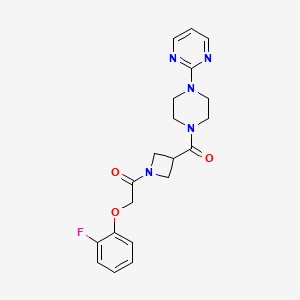

2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Description

2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a heterocyclic compound featuring a fluorophenoxy group, a piperazine ring substituted with a pyrimidinyl moiety, and an azetidinone (β-lactam) core. The compound’s design leverages hybrid pharmacophore strategies, combining elements of piperazine-based ligands and β-lactam scaffolds, which are prevalent in antimicrobial and CNS-active agents .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c21-16-4-1-2-5-17(16)29-14-18(27)26-12-15(13-26)19(28)24-8-10-25(11-9-24)20-22-6-3-7-23-20/h1-7,15H,8-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXNFEPMXDIDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.

Synthesis of the Azetidinyl Intermediate: Concurrently, the azetidinyl intermediate is synthesized by reacting azetidine with a suitable carbonyl compound.

Coupling Reaction: The fluorophenoxy intermediate is then coupled with the azetidinyl intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Piperazine and Pyrimidine Addition: The final step involves the addition of the piperazine and pyrimidine groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and azetidinyl moieties.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy and pyrimidine groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

Oxidation: Products include oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have indicated that 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone exhibits significant biological activities, particularly as an inhibitor of specific protein kinases. These kinases are crucial in various signaling pathways related to cell proliferation and survival, making them attractive targets for cancer therapy.

Case Studies

- Protein Kinase Inhibition : Research has shown that derivatives of this compound can effectively inhibit certain protein kinases, leading to reduced tumor growth in preclinical models. For instance, a study demonstrated that modifications to the piperazine ring could enhance selectivity towards specific kinases, thereby minimizing off-target effects .

- Antimicrobial Properties : Another investigation highlighted the compound’s potential antimicrobial effects against various pathogens. In vitro assays revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Mechanistic studies indicated that it could modulate neuroinflammatory pathways, offering a dual mechanism of action .

Data Tables

Here are summarized findings from various studies regarding the biological activities of this compound:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The piperazine and pyrimidine groups are crucial for binding to these targets, while the fluorophenoxy and azetidinyl moieties enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its azetidinone core and pyrimidinyl-piperazine substituent. Key analogues and their distinguishing features include:

Key Observations :

- The azetidinone core in the target compound distinguishes it from piperazine-based analogues (e.g., MK41) and pyridazinone derivatives (e.g., T1–T12) .

- Fluorinated aromatic systems (e.g., 2-fluorophenoxy) improve metabolic stability and membrane permeability relative to non-fluorinated analogues .

Comparison with Analogues :

- T1–T12 Derivatives (–3): Synthesized via hydrazide condensation and benzaldehyde coupling, differing in the absence of azetidinone .

- Compound 8p () : Uses urea-forming reactions, highlighting divergent strategies for heterocyclic assembly .

Physicochemical Properties

| Property | Target Compound | 3-([4-(2-Fluorophenyl)piperazino]methyl)-2-azetanone | MK41 (Piperazine-thiophene) |

|---|---|---|---|

| Molecular Weight | ~450–470 g/mol | 445.53 g/mol | ~400 g/mol |

| logP (Predicted) | ~3.2 (moderate lipophilicity) | 3.5 | 2.8 |

| Hydrogen Bond Donors | 1 (azetidinone carbonyl) | 1 | 0 |

| Solubility | Low (fluorinated aromatic) | Low | Moderate (thiophene) |

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a fluorophenoxy group linked to a piperazine derivative through an azetidine moiety, which is notable for its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the Azetidine Ring : Utilizing appropriate starting materials such as piperazine derivatives.

- Introduction of the Fluorophenoxy Group : Achieved through electrophilic aromatic substitution or similar methods.

- Final Coupling Reactions : To attach the pyrimidinyl and carbonyl functionalities.

Characterization Techniques

Characterization of the synthesized compound is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared (IR) Spectroscopy

These techniques confirm the molecular structure and purity of the compound.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that derivatives of azetidinones exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against:

- Mycobacterium tuberculosis

- Staphylococcus aureus

- Aspergillus species

In a study evaluating various azetidinone derivatives, it was found that certain compounds demonstrated potent inhibition against Mycobacterium tuberculosis at concentrations as low as 100 µg/L .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/L) |

|---|---|---|

| 4a | M. tuberculosis | 100 |

| 4b | S. aureus | 10 |

| 4c | Aspergillus spp. | 50 |

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been assessed using the carrageenan-induced paw edema model in rats. While some derivatives showed moderate effects, none reached levels comparable to established anti-inflammatory drugs like phenylbutazone .

Central Nervous System Effects

Given its piperazine component, there is interest in exploring the central nervous system (CNS) effects of this compound. Research on similar piperazine derivatives suggests potential as serotonin reuptake inhibitors (SSRIs), which could lead to applications in treating depression and anxiety disorders .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various azetidinones, researchers synthesized multiple derivatives and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against Gram-positive strains, they showed limited activity against Gram-negative bacteria like Escherichia coli .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds to identify features contributing to biological activity. Modifications in the piperazine ring and substitutions on the phenoxy group were found to significantly influence potency against target pathogens .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the azetidine core via ring-closing reactions or coupling with pre-synthesized azetidine intermediates.

- Step 2 : Introduction of the pyrimidin-2-yl-piperazine moiety through nucleophilic acyl substitution or carbodiimide-mediated coupling.

- Step 3 : Attachment of the 2-fluorophenoxy group via Williamson ether synthesis or SN2 displacement. Reactions are monitored using thin-layer chromatography (TLC) or HPLC, with purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments (e.g., distinguishing azetidine and piperazine protons).

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

Q. What functional groups dictate its reactivity and biological interactions?

- Fluorophenoxy group : Enhances lipophilicity and influences pharmacokinetics.

- Piperazine-carbonyl-azetidine scaffold : Facilitates hydrogen bonding and target engagement (e.g., enzyme active sites).

- Pyrimidine ring : Participates in π-π stacking interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azetidine intermediate yields?

- Temperature : Maintain 0–5°C during azetidine ring closure to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility.

- Catalysts : Employ carbodiimides (e.g., EDC/HOBt) for efficient amide bond formation. Yields >70% are achievable with strict anhydrous conditions and inert atmospheres .

Q. What contradictions exist in reported bioactivity data for piperazine-azetidine analogs?

Discrepancies arise due to:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) affect IC₅₀ values for kinase inhibition.

- Solubility : Poor aqueous solubility (logP ~3.5) leads to inconsistent in vivo bioavailability .

- Metabolic stability : Fluorine substitution reduces CYP450-mediated degradation but increases plasma protein binding .

Q. How can computational methods predict target selectivity for this compound?

- Molecular docking : Simulate binding to homology models of GPCRs or kinases (e.g., using AutoDock Vina).

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity cliffs.

- MD simulations : Assess stability of the piperazine-azetidine scaffold in target binding pockets over 100-ns trajectories .

Q. What strategies resolve structural ambiguities in crystallographic data for analogs?

- High-resolution XRD : Resolve azetidine ring puckering and piperazine conformation (e.g., chair vs. boat).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O contacts) in crystal lattices.

- Twinned refinement : Apply SHELXL for challenging datasets with overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.